Methyl 4-(4-aminophenethyl)benzoate
Overview
Description
Methyl 4-(4-aminophenethyl)benzoate is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of a benzoate ester group and an aminophenethyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that this compound is a part of the donor-π-acceptor (d−π−a) system , which suggests it may interact with various biological targets.
Mode of Action
Methyl 4-(4-aminophenethyl)benzoate is part of the donor-π-acceptor (D−π−A) system . This system is often involved in electron transfer processes, which are fundamental to many biological reactions.
Biochemical Pathways
Compounds similar to this compound, such as methyl benzoate, are known to be involved in the biosynthesis of floral scent compounds .
Result of Action
It’s known that this compound is used in the design of new dyes for optical limiting applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenethyl)benzoate can be synthesized through several routes. One common method involves the esterification of 4-(aminomethyl)benzoic acid under specific pH and temperature conditions . Another approach includes the catalytic hydrogenation of methyl 4-cyanobenzoate or the oxime obtained from methyl 4-formylbenzoate and hydroxylamine . These methods ensure the formation of the desired ester without the need for isolating intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing controlled pH and temperature conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or other catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted benzoates and aminophenethyl derivatives .
Scientific Research Applications
Methyl 4-(4-aminophenethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 4-(4-aminophenethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate:
Methyl 4-(aminomethyl)benzoate: This compound has an aminomethyl group instead of an aminophenethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-[2-(4-aminophenyl)ethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,2-3,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNQGMMCMCOOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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